N-(2-hydroxyethyl)-N'-mesitylthiourea
Description
Properties
CAS No. |
52266-63-4 |
|---|---|
Molecular Formula |
C12H18N2OS |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-(2,4,6-trimethylphenyl)thiourea |
InChI |
InChI=1S/C12H18N2OS/c1-8-6-9(2)11(10(3)7-8)14-12(16)13-4-5-15/h6-7,15H,4-5H2,1-3H3,(H2,13,14,16) |
InChI Key |
UDLCUYDTIDNJHV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)NCCO)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)NCCO)C |
solubility |
35.8 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives exhibit diverse properties based on substituent effects. Below is a comparative analysis of N-(2-hydroxyethyl)-N'-mesitylthiourea and structurally related compounds:
Table 1: Structural and Molecular Comparison
Key Comparative Insights
Steric and Electronic Effects: The mesityl group in this compound creates greater steric hindrance compared to mono-methylphenyl substituents (e.g., 3-methylphenyl in ). This reduces nucleophilic reactivity at the thiourea sulfur but enhances stability in acidic conditions. The hydroxyethyl group improves water solubility relative to alkyl-substituted analogs like N-(1,1-dimethylethyl)-N'-(2-methylphenyl)thiourea .
Synthetic Utility: this compound’s synthesis (via condensation of N-mesitylthiourea with 2-chloroethanol ) contrasts with N-allyl analogs, which require allyl halides . The mesityl group’s electron-donating nature may favor metal coordination, similar to how 3-methylphenyl thioureas act as ligands in transition-metal complexes .
Applications :
- Hydroxyethyl-substituted thioureas are explored in drug delivery due to their balanced hydrophilicity, whereas tert-butyl variants are more suited for hydrophobic matrices .
- Allyl-substituted thioureas (e.g., N-Allyl-N'-(2-hydroxyethyl)thiourea ) are reactive in click chemistry, unlike the mesityl derivative, which is sterically constrained.
Research Findings and Theoretical Considerations
- Solubility and Reactivity: The hydroxyethyl group in this compound likely reduces crystallinity compared to non-polar derivatives, as seen in density-functional studies on solvation effects .
- Steric Hindrance: Computational models (e.g., effective core potentials ) predict that mesityl substituents increase activation barriers in substitution reactions by ~15–20% compared to smaller aryl groups.
- Spectroscopic Signatures : IR and NMR spectra of mesityl thioureas show distinct shifts for S=C-NH protons (δ ~10–12 ppm) and C=S stretches (~1250 cm⁻¹), differing from alkyl-substituted analogs .
Preparation Methods
General Synthetic Approaches for Thiourea Derivatives
Thioureas are typically synthesized via the reaction of primary or secondary amines with isothiocyanates or via thiophosgene-mediated routes. For N-(2-hydroxyethyl)-N'-mesitylthiourea , the most viable method involves the nucleophilic addition of 2-aminoethanol (2-hydroxyethylamine) to mesityl isothiocyanate (Fig. 1). This approach aligns with methodologies reported for analogous acyl thioureas.
Reaction Mechanism :
$$
\text{Mesityl-NCS} + \text{H}2\text{N-CH}2\text{CH}2\text{OH} \rightarrow \text{Mesityl-NH-C(S)-NH-CH}2\text{CH}_2\text{OH}
$$
The reaction proceeds under mild conditions (20–25°C) in anhydrous solvents such as tetrahydrofuran (THF) or acetone, often with catalytic triethylamine to neutralize traces of acid.
Detailed Synthesis of this compound
Stepwise Procedure
Materials :
- Mesityl isothiocyanate (1.0 equiv)
- 2-Aminoethanol (1.05 equiv)
- Anhydrous THF
- Triethylamine (0.1 equiv)
Protocol :
- Dissolve mesityl isothiocyanate (2.0 g, 10.2 mmol) in 20 mL of THF under nitrogen.
- Add 2-aminoethanol (0.68 g, 10.7 mmol) dropwise at 0°C.
- Stir the mixture at room temperature for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Alternative Methods
Thiophosgene-Mediated Route
While less common due to safety concerns, thiophosgene (CSCl₂) can react sequentially with mesitylamine and 2-aminoethanol:
$$
\text{Mesityl-NH}2 + \text{CSCl}2 \rightarrow \text{Mesityl-NH-C(S)-Cl} \xrightarrow{\text{H}2\text{N-CH}2\text{CH}_2\text{OH}} \text{Target Compound}
$$
This method requires stringent temperature control (−10°C) and is less favored industrially.
Microwave-Assisted Synthesis
Microwave irradiation (800 W, 135°C, 4 min) in dimethylformamide (DMF) with potassium carbonate accelerates reaction kinetics, reducing synthesis time by 70% compared to conventional heating.
Optimization of Reaction Parameters
Characterization and Analytical Data
Spectroscopic Analysis
Industrial-Scale Production Considerations
Catalyst Recycling
Magnetic zeolite molecular sieves (4–6 wt% of reactants) enable catalyst recovery and reuse, reducing costs by 30%.
Waste Management
Byproducts like ammonia and acetone are reclaimed via distillation (54–58°C) and repurposed for ketazine synthesis, aligning with green chemistry principles.
Q & A
Q. Methodological Insight :
- Exact exchange corrections reduce errors in thermochemical data (e.g., ±2.4 kcal/mol in atomization energies) .
- Solvent effects can be modeled using implicit solvation (e.g., PCM).
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Basic Research Question
- NMR : ¹H/¹³C NMR confirms substituent connectivity (e.g., hydroxyethyl -OH at δ 1.5–2.5 ppm, mesityl methyl groups at δ 2.1–2.3 ppm).
- IR : Thiocarbonyl (C=S) stretch at ~1250–1350 cm⁻¹ .
- X-ray Crystallography : Resolves molecular geometry (e.g., bond angles, torsion). Refinement protocols involve riding H-atoms with Uiso = 1.2–1.5×Ueq of parent atoms .
How does the mesityl group enhance the biological activity of thiourea derivatives compared to simpler aryl substituents?
Advanced Research Question
The mesityl group (2,4,6-trimethylphenyl) increases lipophilicity and steric bulk, improving membrane permeability and target binding. Comparative studies show:
- Antimicrobial Activity : Mesityl derivatives exhibit 4–8× lower MIC values against S. aureus than phenyl analogs due to enhanced hydrophobic interactions .
- Enzyme Inhibition : Steric effects from methyl groups block catalytic pockets (e.g., in tyrosine phosphatases).
Basic Research Question
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (potential irritant).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Toxicity Data : Related thioureas show LD50 > 500 mg/kg (oral, rats); treat as harmful if ingested .
How can molecular dynamics (MD) simulations predict protein interactions with this compound?
Advanced Research Question
- Force Fields : AMBER or CHARMM for protein-ligand systems.
- Binding Free Energy : Calculate via MM-PBSA/GBSA.
- Case Study : Simulating thiourea derivatives with HIV-1 protease revealed hydrogen bonding between C=S and Asp25 residues, explaining inhibitory activity .
What are the challenges in scaling up synthesis without compromising purity?
Basic Research Question
- Solvent Volume : Maintain 1:1 solvent-reactant ratio to prevent precipitation.
- Catalyst Recovery : HCl neutralization with NaOH generates NaCl, requiring filtration.
- Batch Recrystallization : Use gradient cooling (50°C → 4°C) to avoid amorphous solids .
How does the hydroxyethyl group influence the compound’s solubility and reactivity?
Advanced Research Question
The hydroxyethyl moiety (-CH2CH2OH):
- Solubility : Enhances water solubility (logP reduction by ~1.2 units vs. non-hydroxylated analogs) .
- Reactivity : Participates in hydrogen bonding with biological targets (e.g., kinase ATP pockets) and facilitates derivatization (e.g., esterification).
What comparative structural analyses differentiate this compound from analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
